molecular formula C10H17N3 B13286263 N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine

N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine

Cat. No.: B13286263
M. Wt: 179.26 g/mol
InChI Key: RQFKABPEJLLJQD-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine is a chemical compound characterized by the presence of an imidazole ring attached to a cyclobutanamine moiety through a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine typically involves the reaction of 3-(1H-Imidazol-1-yl)propylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the cyclobutanamine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • 3-(1H-Imidazol-1-yl)propylamine
  • N-(3-Aminopropyl)imidazole

Uniqueness

N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine is unique due to the presence of the cyclobutanamine moiety, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)cyclobutanamine

InChI

InChI=1S/C10H17N3/c1-3-10(4-1)12-5-2-7-13-8-6-11-9-13/h6,8-10,12H,1-5,7H2

InChI Key

RQFKABPEJLLJQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCCCN2C=CN=C2

Origin of Product

United States

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